甲基迷迭香酸

描述

Methyl rosmarinate is a bioactive phenolic compound . It is a noncompetitive tyrosinase inhibitor isolated from Rabdosia serra . It shows antioxidative, antifungal activities, and inhibitory activities against tyrosinase, α±-glucosidase, and matrix metalloproteinase-1 (MMP-1) .

Synthesis Analysis

Methyl rosmarinate is biosynthesized using amino acids tyrosine and phenylalanine via enzyme-catalyzed reactions . The chemical synthesis of Methyl rosmarinate involves an esterification reaction between caffeic acid and 3,4-dihydroxy phenyl lactic acid . A study also mentions the extraction of rosmarinic acid from rosemary using different procedures like fresh tissue homogenization, fresh and dry leaf decoction, and their respective fermentation, Soxhlet extraction, and sonication using water and methanol .

Molecular Structure Analysis

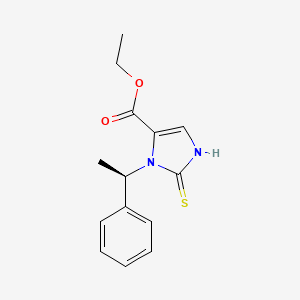

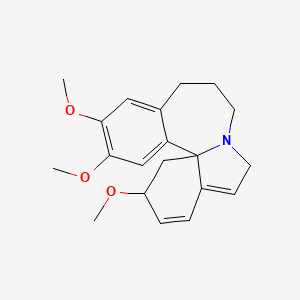

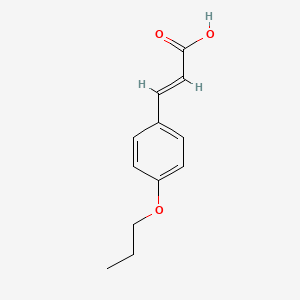

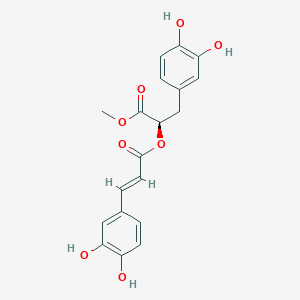

Methyl rosmarinate has a molecular formula of C19H18O8 . It has an average mass of 374.341 Da and a monoisotopic mass of 374.100159 Da . It is an ester of caffeic acid and 3,4-dihydroxy phenyllactic acid originating from aromatic amino acids, phenylalanine, and tyrosine .

Chemical Reactions Analysis

Different extraction methods recover quite different groups of polyphenols . Soxhlet extraction yields very high concentrations of rosmarinic acid . UHPLC-ESI-QTOF-MS enables the detection of more than 50 polyphenols, including phenolic acids, flavonoids, and terpenoids in the various extracts .

Physical And Chemical Properties Analysis

Methyl rosmarinate has a molecular weight of 374.34 . It is a solid substance that is soluble in DMSO .

科学研究应用

Antimicrobial Activity

Methyl rosmarinate has been recognized for its antimicrobial properties. Studies have shown that it can be effective against a range of microbial pathogens, including bacteria, fungi, and viruses . Its mechanism of action involves disrupting microbial cell walls and inhibiting essential microbial enzymes, thereby preventing the growth and spread of these pathogens.

Anti-inflammatory Properties

Research indicates that methyl rosmarinate may play a role in reducing inflammation. It has been observed to inhibit the production of pro-inflammatory cytokines and mediators, which are compounds that contribute to the inflammatory response . This property makes it a potential candidate for the treatment of inflammatory diseases.

Antioxidant Effects

The compound’s antioxidant effects are attributed to its ability to scavenge free radicals and protect cells from oxidative stress . This is particularly important in the prevention of diseases where oxidative stress plays a key role, such as cardiovascular diseases and certain types of cancer.

Neuroprotective Potential

Methyl rosmarinate has shown promise in neuroprotection. It may protect nerve cells from damage caused by neurotoxic substances and support the survival and function of these cells . This application is significant in the context of neurodegenerative diseases like Parkinson’s and Alzheimer’s.

Anticancer Activity

There is evidence to suggest that methyl rosmarinate can intervene in carcinogenesis by inhibiting tumor cell proliferation, inducing apoptosis in cancer cells, and preventing metastasis . Its role in cancer research continues to be an area of active investigation.

Anti-aging and Skin Protection

Methyl rosmarinate may also have applications in dermatology, particularly in anti-aging and skin protection. Its antioxidant properties can help in preventing skin damage from UV radiation and environmental pollutants . Additionally, it may improve skin health by promoting collagen synthesis and inhibiting enzymes that break down elastin.

作用机制

Target of Action

Methyl rosmarinate (MR) is a bioactive compound that exhibits a broad range of pharmacological properties . It has been found to act on several target genes involved in inflammatory responses, antioxidant balance, tumor initiation, and progression . MR is also a non-competitive inhibitor of tyrosinase , an enzyme that plays a key role in the production of melanin.

Mode of Action

MR interacts with its targets in various ways. For instance, it can inhibit the activity of tyrosinase, thereby affecting melanin production . It has also been suggested that the mode of action of MR may involve inactivation of cellular enzymes and changes in membrane permeability . Furthermore, MR has been shown to stimulate the regulation of the catalytic subunits of the glutamate cysteine ligase, an enzyme involved in the biosynthesis of glutathione .

Biochemical Pathways

MR affects several biochemical pathways. It has been shown to retard pulmonary fibrosis by down-regulating the phosphorylation of the TGF-β1/Smad and MAPK signaling pathways . Additionally, MR has been found to stimulate the regulation of the catalytic subunits of the glutamate cysteine ligase, the enzyme involved in the biosynthesis of glutathione .

Pharmacokinetics

It has been reported that mr can be quickly cleared from the rat plasma and distribute widely in vivo . Spleen, intestine, and liver were the major distribution tissues of MR in rats, and MR could permeate the blood-brain barrier and blood-testis barrier .

Result of Action

MR has been found to have multiple therapeutic benefits in various diseases, including cancer, diabetes, inflammatory disorders, neurodegenerative disorders, and liver diseases . For instance, MR attenuated bleomycin-induced pulmonary fibrosis in mice . In vitro, MR could effectively inhibit TGF-β1-induced proliferation and migration of mouse fibroblasts L929 cells, promote cell apoptosis, and decrease extracellular matrix accumulation thereby suppressing progressive pulmonary fibrosis .

Action Environment

The action of MR can be influenced by environmental factors. For instance, the onset of RA biosynthesis is independent of the sugar concentration and correlates with the depletion of mineral nutrients (e.g., phosphate) from the medium

安全和危害

属性

IUPAC Name |

methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/b7-4+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHALVRQBZGZHFE-BBOMDTFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316093 | |

| Record name | Methyl rosmarinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99353-00-1 | |

| Record name | Methyl rosmarinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99353-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl rosmarinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylrosmarinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does methyl rosmarinate exert its anti-inflammatory effects?

A1: While specific mechanisms are still under investigation, research suggests methyl rosmarinate inhibits lipoxygenase (LOX) activity. [] LOX enzymes contribute to the production of leukotrienes, inflammatory mediators involved in various inflammatory conditions. [] By inhibiting LOX, methyl rosmarinate may help reduce inflammation. []

Q2: Does methyl rosmarinate affect other enzymes besides LOX?

A2: Yes, methyl rosmarinate also demonstrates inhibitory activity against angiotensin-converting enzyme (ACE), [] which plays a role in regulating blood pressure. [] It also exhibits inhibitory activity against cholinesterase (ChE), specifically butyrylcholinesterase (BChE). [] This suggests potential for addressing conditions like hypertension and Alzheimer’s disease. [, ]

Q3: How does methyl rosmarinate inhibit BChE?

A3: Molecular docking studies suggest methyl rosmarinate accesses the active gorge of human BChE, potentially interacting with key residues involved in its catalytic activity. [] Further research is needed to confirm the precise binding interactions and mechanism of inhibition. []

Q4: Can methyl rosmarinate act on multiple targets simultaneously?

A4: Research indicates that methyl rosmarinate may act as a multi-target inhibitor. [] In silico studies identified it as a potential inhibitor of the main protease, papain-like protease, and RNA-dependent RNA polymerase of the Infectious Bronchitis Virus. [] Further in vitro and in vivo studies are required to validate these findings. []

Q5: What is the molecular formula and weight of methyl rosmarinate?

A5: The molecular formula of methyl rosmarinate is C19H18O8, and its molecular weight is 374.34 g/mol.

Q6: What spectroscopic data are available for identifying methyl rosmarinate?

A6: Various spectroscopic methods are used to identify methyl rosmarinate, including 1D and 2D NMR (Nuclear Magnetic Resonance) techniques, IR (Infrared) spectroscopy, and MS (Mass Spectrometry). [, , , , , , ]

Q7: Is there information available on the material compatibility and stability of methyl rosmarinate?

A7: Specific information on material compatibility and stability under various conditions is limited in the provided research. Further studies are needed to explore these aspects comprehensively.

Q8: Does methyl rosmarinate possess any catalytic properties?

A8: The provided research primarily focuses on methyl rosmarinate's inhibitory activities rather than its catalytic properties. Further studies are needed to explore potential catalytic applications.

Q9: Have computational methods been employed to study methyl rosmarinate?

A9: Yes, molecular docking studies have been conducted to investigate methyl rosmarinate's interactions with target enzymes, such as BChE and 3CLpro. [, ] These studies provide insights into its binding mode and potential inhibitory mechanisms. [, ]

Q10: Are there any Quantitative Structure-Activity Relationship (QSAR) models for methyl rosmarinate analogs?

A10: While the provided research does not mention specific QSAR models, it highlights the influence of structural modifications on methyl rosmarinate's activity. For example, altering the fatty acid chain length of rosmarinate esters impacts their antimicrobial activity. [] This suggests the potential for developing QSAR models to predict the activity of analogs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)

![N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine](/img/structure/B1631007.png)